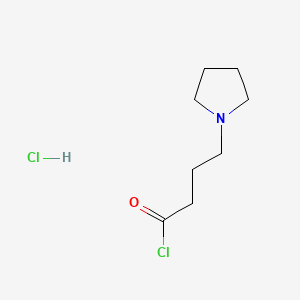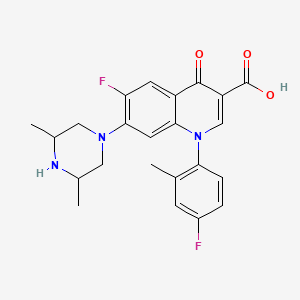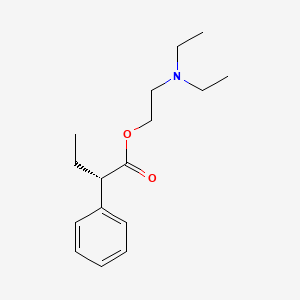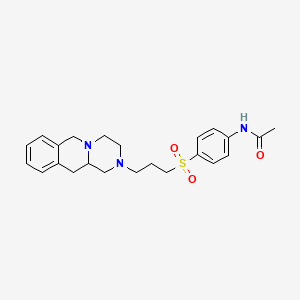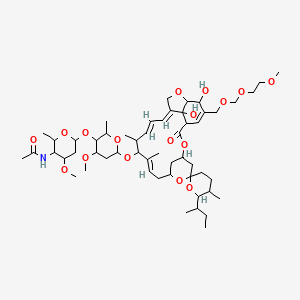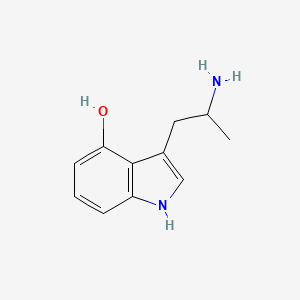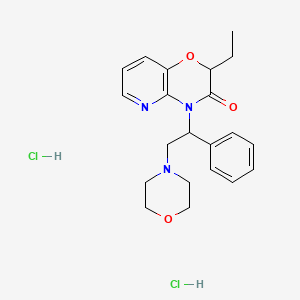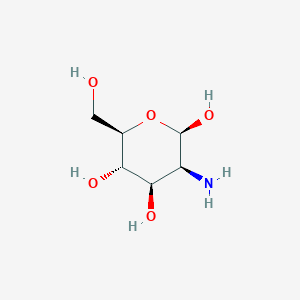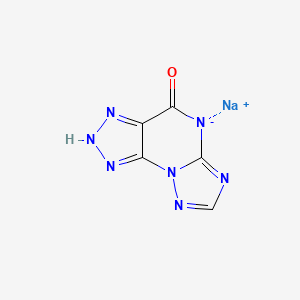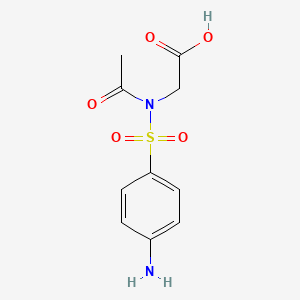
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- is a chemical compound with the molecular formula C10H12N2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of glycine, an amino acid, and an acetyl group attached to a sulfonyl-substituted aniline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- typically involves the acetylation of glycine followed by the introduction of the sulfonyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base to facilitate the reaction. The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various conditions, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The acetyl and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-4-aminobenzenesulfonamide: Similar structure but lacks the glycine moiety.
N-Acetyl-4-aminophenylsulfonyl chloride: Contains a sulfonyl chloride group instead of the sulfonyl-substituted aniline.
Uniqueness
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- is unique due to the presence of both glycine and the sulfonyl-substituted aniline, which confer specific chemical properties and reactivity. This combination makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
81865-30-7 |
|---|---|
Formule moléculaire |
C10H12N2O5S |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
2-[acetyl-(4-aminophenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)12(6-10(14)15)18(16,17)9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3,(H,14,15) |
Clé InChI |
OLQGJVSRMLNYQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


